Cas no 100759-54-4 (D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI))

100759-54-4 structure
Nom du produit:D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI)
D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2-[3-(diaminomethylideneamino)-4-[4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl
- 6'''-O-mannopyranosyl mannosidostreptomycin
- 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®
- 2,2'-(4-{[hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- 4)-N,N'-bis(aminoimino
- 4)-N,N'-bis(aminoiminomethyl)-(9CI)
- 4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1&
- 4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®
- 6)-O-b-D-mannopyranosyl-(1®
- 6'''-Mpms
- DTXSID00905728
- 100759-54-4
- N,N'-(4-{[Hexopyranosyl-(1->6)hexopyranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- 2-[3-(diaminomethylideneamino)-4-[4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
- D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI)
-
- Piscine à noyau: InChI=1S/C33H59N7O22/c1-7-33(54,6-43)26(30(56-7)61-25-12(40-32(36)37)16(46)11(39-31(34)35)17(47)21(25)51)62-27-13(38-2)18(48)24(9(4-42)58-27)60-29-23(53)20(50)15(45)10(59-29)5-55-28-22(52)19(49)14(44)8(3-41)57-28/h6-30,38,41-42,44-54H,3-5H2,1-2H3,(H4,34,35,39)(H4,36,37,40)
- La clé Inchi: XIKSUQAETDPAAY-UHFFFAOYSA-N
- Sourire: N/C(=N/C1C(O)C(O)C(OC2OC(C)C(O)(C=O)C2OC2OC(CO)C(OC3OC(COC4OC(CO)C(O)C(O)C4O)C(O)C(O)C3O)C(O)C2NC)C(/N=C(\N)/N)C1O)/N
Propriétés calculées
- Qualité précise: 905.37147
- Masse isotopique unique: 905.371
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 18
- Nombre de récepteurs de liaison hydrogène: 25
- Comptage des atomes lourds: 62
- Nombre de liaisons rotatives: 15
- Complexité: 1540
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 25
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 495Ų
- Le xlogp3: -12.3
Propriétés expérimentales
- Dense: 2.07
- Point d'ébullition: 1237.6°Cat760mmHg
- Point d'éclair: 702.3°C
- Indice de réfraction: 1.77
- Le PSA: 494.73
- Le LogP: -9.32060
D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI) Littérature connexe
-
3. Back matter
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
100759-54-4 (D-Streptamine, O-a-D-mannopyranosyl-(1®6)-O-b-D-mannopyranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)-(9CI)) Produits connexes
- 3810-74-0(Streptomycin sulfate)
- 35677-87-3(1-Acetyl-2-piperidinecarboxylic acid)
- 1361903-15-2(6-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 2683-70-7(4-(phenoxymethyl)benzaldehyde)
- 294874-58-1(6-bromo-3-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl-2H-chromen-2-one)
- 1896752-81-0(4-(piperidin-4-yl)oxan-4-ol)
- 2486-75-1(4-Amino-2-methylbenzoic acid)
- 1547092-68-1(5-(oxan-4-yl)piperidine-2,4-dione)
- 2227745-82-4((3R)-3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-3-hydroxypropanoic acid)
- 1206997-46-7(N-(4-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopentanecarboxamide)
Fournisseurs recommandés
Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif

BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif
